molecular formula C21H27NO4S B2870994 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 2034455-63-3

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2870994
CAS No.: 2034455-63-3
M. Wt: 389.51
InChI Key: JRMURNUBOSNMNO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethyl-substituted benzene ring linked to a sulfonamide group. The nitrogen of the sulfonamide is attached to a branched ethyl chain containing a hydroxyl group, a phenyl group, and a tetrahydropyran (oxan-4-yl) ring. Its IUPAC name reflects this complex structure, with a molecular formula of C₂₁H₂₇NO₄S and a molecular weight of 389.51 g/mol.

Hypothetical Pharmacological Relevance Sulfonamides are well-known for their roles as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. The presence of a tetrahydropyran ring and hydroxyl group may enhance solubility or influence binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-16-8-9-20(14-17(16)2)27(24,25)22-15-21(23,18-6-4-3-5-7-18)19-10-12-26-13-11-19/h3-9,14,19,22-23H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMURNUBOSNMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Tetrahydropyran Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research, including:

    Drug Discovery: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Polymer Synthesis: It can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.

    Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl and tetrahydropyran moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Implications

The compound’s uniqueness lies in its sulfonamide group , tetrahydropyran ring , and branched hydroxy-phenylethyl chain . Below is a comparative analysis with structurally or functionally related compounds, including opioid analogs from regulatory listings (e.g., ) and other sulfonamide derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Systems Known/Potential Targets
Target Compound C₂₁H₂₇NO₄S 389.51 Sulfonamide, Hydroxyl, Oxane Benzene, Oxane Enzymes (speculative)
Beta-hydroxyfentanyl C₂₃H₃₀N₂O₂ 366.50 Amide, Hydroxyl, Piperidine Piperidine, Phenethyl Opioid receptors
Butyryl fentanyl C₂₃H₃₀N₂O 350.50 Amide, Phenethyl Piperidine, Phenethyl Opioid receptors
Celecoxib (COX-2 inhibitor) C₁₇H₁₄N₃O₂S 381.38 Sulfonamide, Pyrazole Benzene, Pyrazole Cyclooxygenase-2
3,4-Dimethylbenzenesulfonamide (generic) C₈H₁₁NO₂S 185.24 Sulfonamide, Methyl groups Benzene Carbonic anhydrase
Key Observations:

Sulfonamide vs. This divergence likely redirects activity away from opioid receptors toward enzymatic targets .

Ring Systems: The tetrahydropyran (oxane) ring replaces the piperidine moiety found in fentanyl analogs.

Substituent Effects: The 3,4-dimethylbenzene group is analogous to substituents in celecoxib, a sulfonamide-based COX-2 inhibitor.

Pharmacological Divergence from Opioid Analogs

Compounds like Beta-hydroxyfentanyl and Butyryl fentanyl () target mu-opioid receptors via their piperidine-phenethyl-amide scaffolds. In contrast, the target compound’s sulfonamide and oxane groups likely preclude opioid activity due to:

  • Reduced lipid solubility (hindering blood-brain barrier penetration).
  • Lack of the cationic nitrogen required for receptor binding.
  • Bulkier substituents that sterically hinder receptor docking .

Comparison with Other Sulfonamides

  • Celecoxib : Shares a sulfonamide group and aromatic ring but uses a pyrazole core for COX-2 selectivity. The target compound’s oxane ring may confer distinct solubility or selectivity profiles.
  • Generic 3,4-Dimethylbenzenesulfonamide : Lacks the complex side chain, simplifying its interaction with enzymes like carbonic anhydrase. The target compound’s branched chain could modulate potency or selectivity.

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